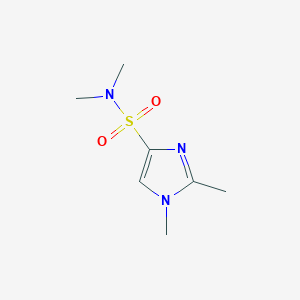

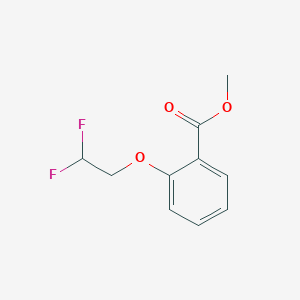

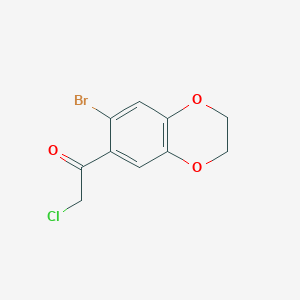

![molecular formula C9H7N5 B3043923 4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑 CAS No. 952518-97-7](/img/structure/B3043923.png)

4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑

描述

“4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole” is an organic compound . It is known as Ruxolitinib , which is a selective Janus tyrosine kinase (JAK1 and JAK2) inhibitor used for the treatment of myeloproliferative tumors and psoriasis .

Synthesis Analysis

The synthesis of this compound involves a series of steps. For instance, a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis

The molecular structure of “4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole” is complex. It involves a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a piperidine and a lipophilic substituent .Chemical Reactions Analysis

The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The compound, also known as Ruxolitinib, has a molecular formula of C17H18N6 and a molecular weight of 306.37 . It has a density of 1.40 and a melting point of 84-89°C .科学研究应用

抗炎活性

Mohamed、Kamel和El-hameed(2013年)的一项研究调查了新型吡咯并[2,3-d]嘧啶衍生物的抗炎活性。他们合成了一系列这些化合物,包括4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑的衍生物。一些化合物表现出显着的抗炎活性,表明在治疗炎症相关疾病中具有潜在应用 (Mohamed,Kamel和El-hameed,2013)。

人体药代动力学和代谢

Shilling等(2010)探讨了与4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑在结构上相关的化合物INCB018424在人体的代谢、排泄和药代动力学。这项研究提供了对具有相似结构的化合物在人体中如何处理的见解,这对于药物开发和治疗应用至关重要 (Shilling等,2010)。

抗菌活性

El-sayed等(2017)合成了一系列4-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,包括与4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑相关的化合物,并评估了它们的抗菌活性。其中一些化合物对各种细菌和真菌菌株表现出中等至显着的抗菌活性,表明它们作为抗菌剂的潜力 (El-sayed,Ibrahim,Soltan和Abo-Kul,2017)。

针对寨卡病毒的抗病毒剂

Soto-Acosta等(2021)鉴定了4,7-二取代的7H-吡咯并[2,3-d]嘧啶及其类似物,包括与4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑类似的分子,作为针对寨卡和登革病毒的有希望的抗病毒剂。这些化合物为设计小分子以对抗黄病毒(一类重要的人类病原体)提供了新方法 (Soto-Acosta,Jung,Qiu,Wilson,Geraghty和Chen,2021)。

抗癌剂

Abdelhamid等(2016)合成了包括4-取代-5-(取代重氮基)噻唑和吡啶并[3,2-e][1,2,4]三唑并[4,3-a]嘧啶-5(7H)-酮在内的化合物,这些化合物在结构上与4-{7H-吡咯并[2,3-d]嘧啶-4-基}-1H-吡唑相关。对这些化合物的抗肿瘤活性进行了评估,其中许多化合物显示出中等至高的抗癌活性,表明它们作为抗癌剂的潜力 (Abdelhamid,Gomha,Abdelriheem和Kandeel,2016)。

作用机制

Target of Action

The primary target of the compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole, also known as 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, is Protein Kinase B (PKB or Akt) . PKB is an essential component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

The compound acts as a selective, orally active inhibitor of PKB . It competes with ATP, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . The compound’s interaction with PKB leads to the modulation of biomarkers of signaling through PKB in vivo .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to the activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound’s interaction with PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

安全和危害

The toxicity and hazards of the compound are relatively low, but careful handling is still required . When using it in a laboratory environment, appropriate personal protective equipment such as gloves, goggles, and lab coats should be worn . It’s important to avoid inhalation, ingestion, and skin contact .

生化分析

Biochemical Properties

The compound 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole has been found to interact with several enzymes and proteins. It has been identified as a potent and selective inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and up to 150-fold selectivity for PKB over the closely related kinase PKA .

Cellular Effects

In cellular assays, 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole has shown to influence cell function by modulating signaling pathways. It has been observed to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory effects on PKB .

Molecular Mechanism

The molecular mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole involves binding interactions with biomolecules and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of downstream targets .

Dosage Effects in Animal Models

Related compounds have been tested in animal models, where they demonstrated tumor regression at certain doses .

Metabolic Pathways

Given its inhibitory effects on PKB, it may influence pathways regulated by this kinase .

属性

IUPAC Name |

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZDJXVOWLWXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)C3=CNN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952518-97-7 | |

| Record name | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E6DS58KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

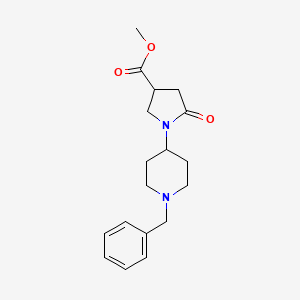

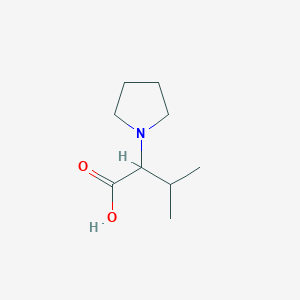

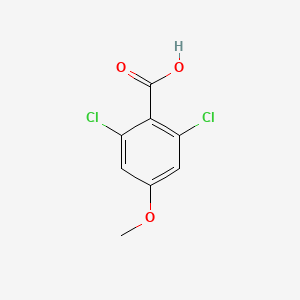

![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)

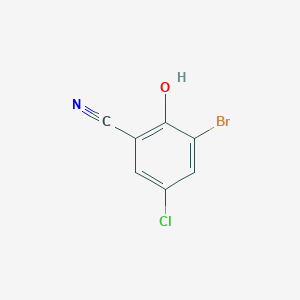

![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)